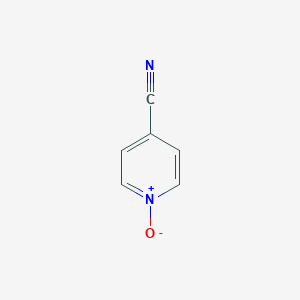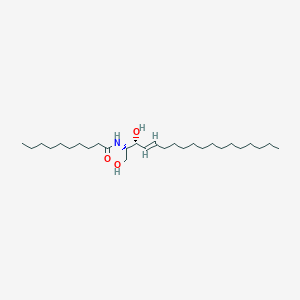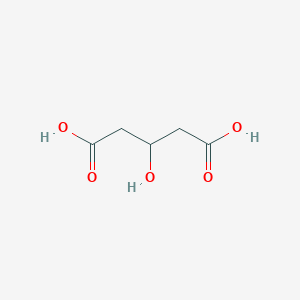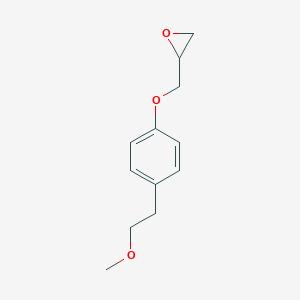
2-((4-(2-甲氧基乙基)苯氧基)甲基)环氧乙烷
描述
Synthesis Analysis
The synthesis of compounds related to 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves several key steps, including the treatment of 2-methoxy phenol with specific reagents to form the oxirane compound. This process can involve ring cleavage under acidic conditions, followed by acylation and cyclization in the presence of stannic chloride, leading to the desired compound. For example, the synthesis of 8-methoxy-3,4-dihydro-2H-1-benzopyran-3-ol demonstrates a related procedure, showcasing the versatility of oxirane compounds in organic synthesis (Shindikar & Viswanathan, 2011).
Molecular Structure Analysis
The molecular structure of oxirane compounds, including 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane, is critical for understanding their chemical reactivity and properties. Studies such as those by Ajibade and Andrew (2021) on similar compounds reveal the importance of intermolecular hydrogen bonding and secondary intermolecular interactions, which can influence the synthesis of azo dyes and dithiocarbamate, indicating the structural complexity and potential applications of oxirane derivatives.
Chemical Reactions and Properties
Oxirane compounds are known for their ability to undergo ring-opening polymerization, leading to various polymers with unique properties. For instance, 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane was polymerized using a cationic initiator, resulting in a polymer with a stiff, stretched conformation due to intramolecular charge transfer interactions (Merlani et al., 2015). This highlights the chemical versatility of oxirane compounds in creating materials with specific structural and electronic properties.
科学研究应用
(S)-2-[(R)-氟(苯基)甲基]环氧乙烷,一种衍生物,用作测定 α-手性胺的对映体过量 (ee) 的试剂,可用于分析胺的非对映体混合物(Rodríguez-Escrich 等,2005)。
2-[(有机硫基)甲基]环氧乙烷,相关化合物,可以与 ch 酸反应生成各种具有不同性质的含硫官能化合物(Kalugin & Litvinov, 1991)。
一项研究成功合成了 2-甲氧羰基-3-(3,4-二甲氧基苯基)环氧乙烷并使其聚合,形成具有分子内电荷转移相互作用的坚硬拉伸聚醚(Merlani 等,2015)。
在特定化学参数下,使用氯化铝催化剂,环氧乙烷和甲基环氧乙烷的催化氢化分别产生乙醇和丙醇-1(Kuevi 等,2012)。
2-((邻碘苯氧基)甲基)环氧乙烷与苯酚的铜催化串联反应有效地产生各种 2-取代-1,4-苯二氧杂环(Liu & Bao, 2010)。
甲基恰维酚及其合成类似物 MPMO 显示出作为抗氧化剂和抗脂酶剂的潜力,这可能有利于治疗与氧化损伤和脂质代谢相关的疾病(Santos 等,2018)。
环氧乙烷和硅氧烷表现出较低的诱变潜力,尽管一些环氧乙烷可以对哺乳动物细胞中的基因突变和微核产生强烈影响(Schweikl 等,2004)。
羟甲基或环氧乙烷基显着增强了 3,4-乙撑二氧噻吩 (PEDOT) 薄膜的电致变色性能,提高了对比度、着色效率、开关电压和响应时间(Zhang 等,2014)。
潜在的抗高血压药物 (2R,2′S)-β-羟基同型甲托洛尔的酶促合成以高对映选择性实现,展示了其生产的高效工艺(Regla 等,2008)。
用叔丁基过氧化锂或钾对 γ-氧代-α,β-不饱和砜进行环氧化,生成顺式-2-(苯磺酰基)环氧乙烷和反式-2-(苯磺酰基)环氧乙烷,展示了对非对映面选择性的控制(Jackson 等,1991)。
安全和危害
属性
IUPAC Name |
2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOWFGJMGUIGHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC=C(C=C1)OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057779 | |
| Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane | |
CAS RN |
56718-70-8 | |
| Record name | 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56718-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[p-(2-methoxyethyl)phenoxy]methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(4R,5R)-2,2-dimethyl-5-(methylsulfonyloxymethyl)-1,3-dioxolan-4-yl]methyl methanesulfonate](/img/structure/B22313.png)
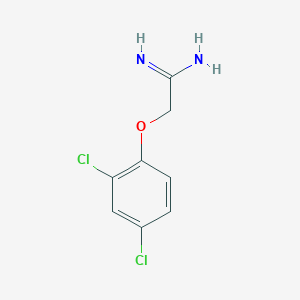
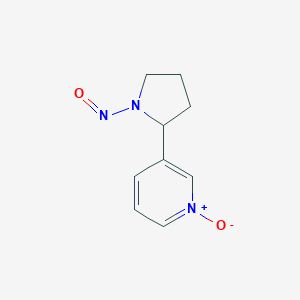
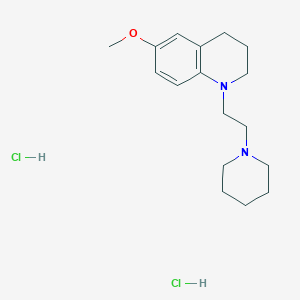
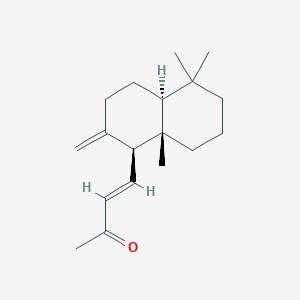
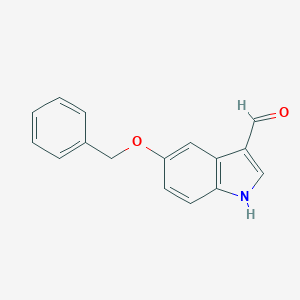
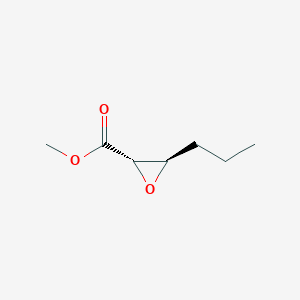
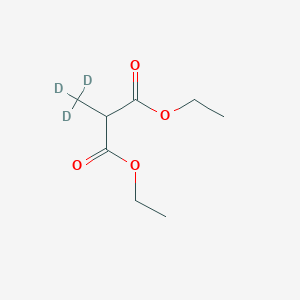

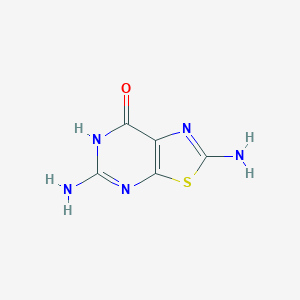
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)
